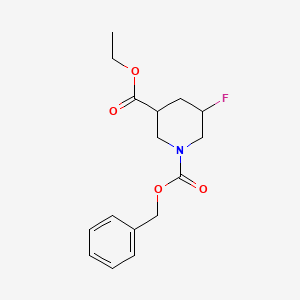

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C16H20FNO4 . It has a molecular weight of 309.33 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C16H20FNO4 . This indicates that the molecule contains 16 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .科学的研究の応用

Synthesis and Medicinal Chemistry

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a fluorinated piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motifs are prevalent in molecules with significant biological activities. For instance, fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles. The presence of fluorine can influence binding affinity and selectivity toward biological targets due to its electronegativity and size.

In research focused on the synthesis of benzyl esters, techniques have been developed to facilitate esterification reactions that are unaffected by sensitive functionalities such as alcohols, phenols, and amides. These methodologies enable the efficient synthesis of benzyl esters from various substrates, including amino acids and sugar derivatives, highlighting the utility of 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate in complex synthetic schemes (J. Tummatorn, P. A. Albiniak, G. Dudley, 2007).

Fluorination Techniques in Organic Synthesis

The development of practical and convenient fluorination techniques is crucial for the synthesis of fluorinated organic compounds. Such methods allow for the direct introduction of fluorine atoms into 1,3-dicarbonyl compounds, yielding fluorinated products with potential as intermediates in the synthesis of biologically active molecules. The use of aqueous hydrofluoric acid in combination with iodosylbenzene has been demonstrated to provide an efficient route to such fluorinated compounds, showcasing the relevance of 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate in facilitating the incorporation of fluorine into organic molecules (T. Kitamura, S. Kuriki, M. Morshed, Y. Hori, 2011).

Application in NMDA Receptor Ligand Development

Research on the modification of the 4-benzylpiperidine moiety has led to the identification of novel N-methyl-D-aspartate (NMDA) receptor ligands. By replacing the benzylpiperidine moiety with fluorinated ω-phenylalkylamino groups, researchers have developed compounds suitable for positron emission tomography. This modification strategy underscores the significance of fluorinated piperidine derivatives in the design and development of ligands targeting the NMDA receptor, a critical component in neurological processes (S. Thum, D. Schepmann, D. Kalinin, S. Ametamey, B. Wünsch, 2018).

Contributions to Synthetic Methodology

In the realm of synthetic organic chemistry, fluorinated piperidines serve as key intermediates and building blocks. The development of synthetic routes towards 1-alkyl-3-aminomethyl-3-fluoropiperidines, for example, illustrates the utility of such compounds in the assembly of molecules with potential medicinal properties. The strategic incorporation of fluorine atoms into piperidine rings can enhance the biological activity and selectivity of the resulting compounds, making 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate a valuable tool in drug synthesis (Eva Van Hende, G. Verniest, J. Thuring, G. Macdonald, F. Deroose, N. Kimpe, 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-O-benzyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-2-21-15(19)13-8-14(17)10-18(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSJPXSPSMFHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)

![(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731168.png)

![4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2731169.png)

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)

![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731176.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)

![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)

![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)

![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2731189.png)